
3-Hydroxy Loratadine-D4
描述
3-Hydroxy Loratadine-D4 is a deuterated form of 3-Hydroxy Loratadine, which is a hydroxylated metabolite of Loratadine. Loratadine is a second-generation antihistamine commonly used to treat allergic reactions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Loratadine and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine-D4 involves multiple steps, starting from 3-methyl pyridine. The process includes decarboethoxylation, oxidation, and conjugation with glucuronic acid. The hydroxylation step is crucial and can be achieved using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of organic solvents and purification techniques. The process includes dissolving crude Loratadine in an appropriate solvent, followed by adsorption using activated carbon, heating, stirring, and filtration.
生物活性
3-Hydroxy Loratadine-D4 is a deuterated form of 3-hydroxydesloratadine, a metabolite of loratadine, which is widely used as an antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria. This article explores its biological activity, focusing on its pharmacokinetics, metabolic pathways, and interactions with cytochrome P450 enzymes.
Overview of Loratadine and Its Metabolites
Loratadine is a second-generation antihistamine that works primarily as an inverse agonist at the H1 histamine receptor. Unlike first-generation antihistamines, loratadine does not readily cross the blood-brain barrier, minimizing sedative effects. Its major active metabolite, desloratadine, exhibits a higher affinity for H1 receptors, making it more effective in alleviating allergy symptoms .
Metabolic Pathway:
- Loratadine undergoes extensive first-pass metabolism in the liver.
- It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, to form desloratadine.
- Desloratadine can further be hydroxylated to form 3-hydroxydesloratadine through CYP2C8 activity .
Biological Activity of this compound
This compound retains similar pharmacological properties to desloratadine. Its biological activity can be summarized as follows:
- H1 Receptor Inhibition: Like its parent compounds, this compound acts as an H1 receptor antagonist, preventing histamine from binding and thereby alleviating allergic symptoms.
- Inverse Agonism: It stabilizes the inactive form of the H1 receptor, reducing histamine-mediated responses .
Pharmacokinetics
- Absorption and Distribution: The compound demonstrates a significant volume of distribution (120 L/kg), indicating extensive tissue uptake .
- Protein Binding: 97-99% of loratadine and its metabolites are bound to plasma proteins, affecting their bioavailability and distribution .
Metabolism
This compound is synthesized through enzymatic reactions involving:
- CYP2C8: This enzyme plays a crucial role in the hydroxylation process leading to the formation of 3-hydroxydesloratadine.
- UGT2B10: This enzyme mediates glucuronidation, which is essential for the excretion of metabolites .
Case Studies and Research Findings
Several studies have highlighted the biological activity and pharmacokinetics of this compound:
- Inhibition Studies:
- Pharmacokinetic Studies:
Data Tables
The following table summarizes key characteristics and findings related to this compound:
Characteristic | Value/Description |
---|---|
Chemical Structure | Deuterated derivative of 3-hydroxydesloratadine |
Primary Action | H1 receptor inverse agonist |
Enzymatic Pathway | CYP2C8 (hydroxylation), UGT2B10 (glucuronidation) |
Protein Binding | 97-99% |
Volume of Distribution | 120 L/kg |
Inhibition by Gemfibrozil | Up to 91% reduction in metabolite formation |
科学研究应用
Pharmacokinetic Studies
Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. 3-Hydroxy Loratadine-D4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify desloratadine and its metabolites in biological samples.
Table 1: LC-MS/MS Method for Quantification
Parameter | Details |
---|---|
Analytes | Desloratadine, 3-Hydroxy Desloratadine-D4 |
Sample Type | Human plasma |
Extraction Method | Liquid-liquid extraction |
Mobile Phase Composition | Methanol: Acetonitrile (60:40 v/v) |
Flow Rate | 1.0 mL/min |
Quantification Range | 50.0 pg/mL to 10,000 pg/mL |
The development of this method allows for sensitive detection and quantification of desloratadine and its metabolites, facilitating pharmacokinetic studies that assess the drug's behavior in the human body .
Drug Metabolism Studies
Research has shown that the formation of 3-hydroxy desloratadine is catalyzed by cytochrome P450 enzymes, specifically CYP2C8. Studies utilizing cryopreserved human hepatocytes have demonstrated that this metabolite is generated efficiently under specific conditions.
Case Study: Metabolism via Hepatocytes
In a study examining the metabolic pathways of desloratadine, researchers found that:
- Human hepatocytes produced 3-hydroxy desloratadine with a maximum rate (Vmax) of 1.3 pmol/min per million cells.
- The Km value for this reaction was determined to be 1.6 μM, indicating the enzyme's affinity for the substrate.
- Chemical inhibition studies showed that CYP2C8 inhibitors significantly reduced the formation of this metabolite by up to 98% .
These findings highlight the critical role of CYP2C8 in the metabolism of loratadine and its derivatives.
Clinical Applications
As an active metabolite of loratadine, 3-hydroxy desloratadine exhibits antihistaminic properties similar to its parent compound but with enhanced efficacy in certain contexts. Its applications extend to clinical settings where precise dosing and monitoring are essential.
Therapeutic Efficacy Evaluation
Clinical trials assessing the effectiveness of loratadine have often measured levels of its metabolites, including 3-hydroxy desloratadine, to correlate therapeutic outcomes with pharmacokinetic profiles. This approach aids in understanding individual patient responses to treatment.
Research on Anti-inflammatory Properties
Emerging studies suggest that second-generation antihistamines like loratadine and its metabolites may possess anti-inflammatory effects beyond their antihistaminic activity. Research indicates that these compounds can inhibit histamine release from mast cells and basophils, contributing to their therapeutic effects against allergic reactions.
Table 2: Summary of Anti-inflammatory Effects
Compound | Effect |
---|---|
Loratadine | Reduces vascular permeability |
Desloratadine | Inhibits type 1 hypersensitivity reactions |
3-Hydroxy Desloratadine | Potentially enhances anti-inflammatory activity |
These findings underscore the importance of understanding the broader implications of these metabolites in managing allergic conditions .
属性
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。